REACTION_SMILES
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[Na+:25].[OH-:24].[P:19]([Cl:20])([Cl:21])([Cl:22])=[O:23].[c:1]1([CH2:7][CH2:8][NH:9][C:10]([c:11]2[cH:12][c:13]([F:17])[cH:14][cH:15][cH:16]2)=[O:18])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:26]1([CH3:27])[c:28]([CH3:29])[cH:30][cH:31][cH:32][cH:33]1>>[c:1]12[cH:2][cH:3][cH:4][cH:5][c:6]1[C:10]([c:11]1[cH:12][c:13]([F:17])[cH:14][cH:15][cH:16]1)=[N:9][CH2:8][CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCCc1ccccc1)c1cccc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1C
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Name
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Type
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product
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Smiles
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Fc1cccc(C2=NCCc3ccccc32)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |